N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
Brand Name:
Vulcanchem
CAS No.:
114212-83-8
VCID:
VC20831553
InChI:
InChI=1S/C8H13N5O/c1-6-10-8(14-12-6)11-7(9)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12)
SMILES:
CC1=NOC(=N1)N=C(N)N2CCCC2
Molecular Formula:
C8H13N5O
Molecular Weight:
195.22 g/mol
N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide
CAS No.: 114212-83-8
Cat. No.: VC20831553
Molecular Formula: C8H13N5O
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114212-83-8 |
|---|---|
| Molecular Formula | C8H13N5O |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | N'-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide |
| Standard InChI | InChI=1S/C8H13N5O/c1-6-10-8(14-12-6)11-7(9)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12) |
| Standard InChI Key | PIINYFHNSMVTLG-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NOC(=N1)/N=C(/N)\N2CCCC2 |
| SMILES | CC1=NOC(=N1)N=C(N)N2CCCC2 |
| Canonical SMILES | CC1=NOC(=N1)N=C(N)N2CCCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator